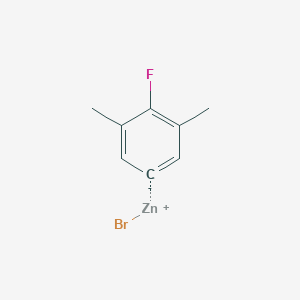
3,5-Dimethyl-4-fluorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-4-fluorophenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorine atom and the dimethyl groups on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-fluorophenylzinc bromide typically involves the reaction of 3,5-dimethyl-4-fluorobromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3,5-Dimethyl-4-fluorobromobenzene+Zn→3,5-Dimethyl-4-fluorophenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-4-fluorophenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium complexes are often used to facilitate coupling reactions.
Solvents: THF is a preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically conducted at room temperature to moderate temperatures to optimize yield and selectivity.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction partners. In cross-coupling reactions, the primary products are biaryl compounds or other substituted aromatic compounds.
Applications De Recherche Scientifique
3,5-Dimethyl-4-fluorophenylzinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in the modification of biologically active molecules to study structure-activity relationships.
Medicine: The compound is used in the development of new drug candidates through the synthesis of novel chemical entities.
Industry: It is utilized in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which 3,5-Dimethyl-4-fluorophenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophilic partner in the presence of a catalyst. The zinc atom acts as a mediator, facilitating the formation of the carbon-carbon bond. The molecular targets and pathways involved are primarily determined by the nature of the electrophilic partner and the specific reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Difluorophenylzinc bromide
- 3,4,5-Trifluorophenylzinc bromide
- 4-Fluorophenylzinc bromide
Uniqueness
3,5-Dimethyl-4-fluorophenylzinc bromide is unique due to the presence of both methyl and fluorine substituents on the phenyl ring. This combination enhances its reactivity and selectivity in cross-coupling reactions compared to other similar compounds. The specific positioning of these substituents also influences the electronic properties of the compound, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C8H8BrFZn |
|---|---|
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
bromozinc(1+);2-fluoro-1,3-dimethylbenzene-5-ide |
InChI |
InChI=1S/C8H8F.BrH.Zn/c1-6-4-3-5-7(2)8(6)9;;/h4-5H,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
GAHZGJBEOKMWKV-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C(=C[C-]=C1)C)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


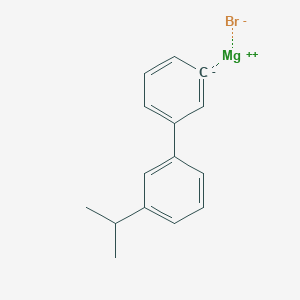
![2-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14878903.png)
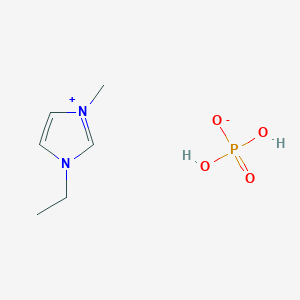
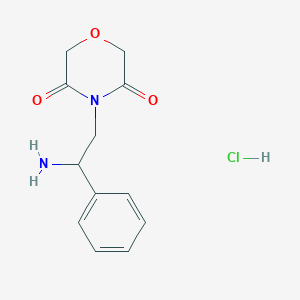
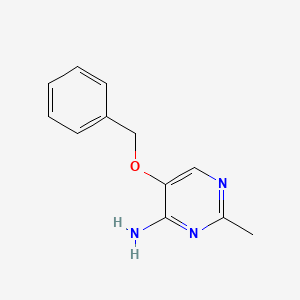

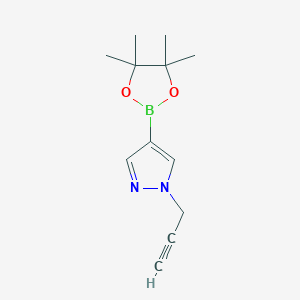
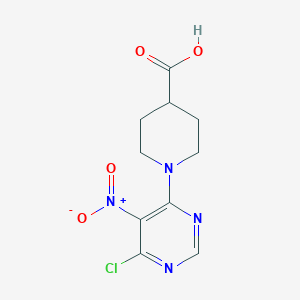
![8-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14878941.png)
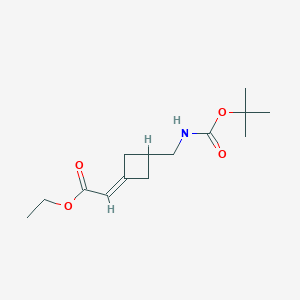
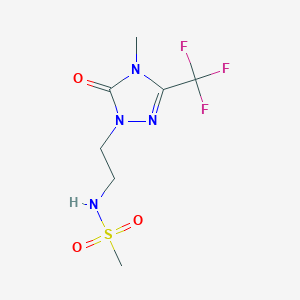
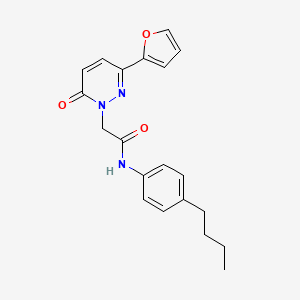

![8-Bromo-5-Fluoro-2,2-Dimethylbenzo[1,3]dioxin-4-One](/img/structure/B14878973.png)
